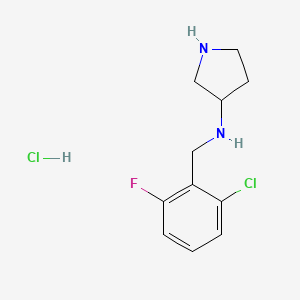(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13425451
Molecular Formula: C11H15Cl2FN2
Molecular Weight: 265.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15Cl2FN2 |
|---|---|
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H |
| Standard InChI Key | KEKMADLBIVIMGK-UHFFFAOYSA-N |
| SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |
| Canonical SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-42-7) is a synthetic organic compound characterized by a pyrrolidine ring substituted with a chlorofluorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₂FN₂, with a molecular weight of 265.15 g/mol . The hydrochloride salt form enhances water solubility and stability, making it suitable for research applications .
Key Structural Features:
-
Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle.
-
Chlorofluorobenzyl Group: A benzyl moiety with chlorine at the 2-position and fluorine at the 6-position, introducing electronic and steric effects.
-
Hydrochloride Salt: Protonated amine group improves ionic interactions and formulation stability.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂FN₂ | |
| Molecular Weight | 265.15 g/mol | |
| SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl | |
| InChIKey | KEKMADLBIVIMGK-QRPNPIFTSA-N |
Synthetic Pathways and Reaction Conditions
The synthesis involves multi-step reactions, typically starting with benzyl halide derivatives and pyrrolidine amines. While exact protocols are proprietary, general methods include:
Core Assembly
-
Benzyl Halide Preparation: 2-Chloro-6-fluorobenzyl chloride is synthesized via halogenation of benzyl chloride or fluorination of chlorobenzyl derivatives .
-
Nucleophilic Substitution: Pyrrolidin-3-amine reacts with the benzyl halide under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the amine-benzyl bond .
-
Salt Formation: The free base is treated with HCl to yield the hydrochloride salt.
Table 2: Representative Synthesis Steps
Pharmacological and Biological Activity
The compound’s chlorofluorobenzyl and pyrrolidine groups confer potential bioactivity, particularly in neurological and enzymatic targets:
Neurotransmitter Interactions
-
GABA Receptors: Structural analogs show modulation of γ-aminobutyric acid (GABA) receptors, influencing anxiety and mood regulation .
-
Serotonin Reuptake Inhibition: Fluorine substitution enhances membrane permeability, a trait shared with selective serotonin reuptake inhibitors (SSRIs) .
Enzyme Inhibition
-
Kinase Targets: Pyrrolidine derivatives are explored as kinase inhibitors, though specific data for this compound remain limited .
-
Oxidative Stress Modulation: Fluorinated aromatic systems may scavenge reactive oxygen species (ROS), though direct evidence is lacking .
Table 3: Comparative Bioactivity of Analogous Compounds
Structural and Functional Comparisons
The compound’s unique halogenation pattern distinguishes it from related pyrrolidine derivatives:
Halogen Substituent Effects
-
Chlorine (2-Position): Electron-withdrawing, enhancing electrophilicity and receptor binding .
-
Fluorine (6-Position): Increases lipophilicity and metabolic stability via C-F bond strength .
Stereochemical Variants
-
(S)-Enantiomer: Observed in chiral derivatives, influencing binding affinity to stereospecific targets (e.g., serotonin receptors) .
Table 4: Physicochemical Property Comparison
| Property | This Compound | (2-Chloro-benzyl)-pyrrolidin-3-yl-amine |
|---|---|---|
| Molecular Weight | 265.15 g/mol | 247.16 g/mol |
| logP (Predicted) | ~2.8 | ~2.5 |
| Fluorine Substituent | 6-Position | None |
Applications in Research and Industry
Pharmaceutical Intermediates
Used in synthesizing CNS-targeted drugs, particularly for depression and anxiety .
Agrochemical Development
Fluorinated pyrrolidines are explored as insecticides due to their bioactivity .
Material Science
Pyrrolidine derivatives with halogens may serve as catalysts or polymer modifiers .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume